4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
Overview
Description
4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a red pigment widely used in various industrial applications. It is known for its vibrant color and stability, making it a popular choice in the production of plastics, coatings, and inks. The chemical structure of this compound is characterized by the presence of chlorine and sulfur atoms, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one typically involves the diazotization of 2-amino-5-chlorobenzenesulfonic acid, followed by coupling with 2-hydroxy-3-naphthoic acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at controlled temperatures to ensure the formation of the desired pigment.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process includes steps such as filtration, washing, and drying to obtain the final pigment product. The use of advanced technologies and equipment ensures high yield and purity of the pigment.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and affect its stability.
Substitution: The chlorine atoms in the pigment can be substituted with other functional groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like sodium hydroxide and various organic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies.
Biology: Employed in staining and labeling applications due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and diagnostic tools.
Industry: Widely used in the production of plastics, coatings, and inks due to its stability and color properties.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one involves its interaction with light and other chemical compounds. The pigment absorbs specific wavelengths of light, resulting in its characteristic red color. The presence of chlorine and sulfur atoms in its structure contributes to its stability and resistance to various environmental factors.
Comparison with Similar Compounds
4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one can be compared with other similar compounds, such as:
C.I. Pigment Red 146: Another red pigment with similar applications but different chemical structure.
C.I. Pigment Red 170: Known for its high tinctorial strength and color brilliance.
C.I. Pigment Red 177: Used in high-performance applications due to its excellent lightfastness and thermal stability.
This compound stands out due to its unique combination of stability, color properties, and versatility in various applications.
Properties
IUPAC Name |
4,7-dichloro-2-(4,7-dichloro-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4Cl4O2S2/c17-5-1-3-7(19)13-9(5)11(21)15(23-13)16-12(22)10-6(18)2-4-8(20)14(10)24-16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFMOINJHMONLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=C3C(=O)C4=C(C=CC(=C4S3)Cl)Cl)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4Cl4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860133 | |
Record name | (2Z)-4,7-Dichloro-2-(4,7-dichloro-3-oxo-1-benzothiophen-2(3H)-ylidene)-1-benzothiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14295-43-3 | |
Record name | Pigment Red 88 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14295-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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